molecular formula C22H16BrN3O2 B2642992 N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 941886-55-1

N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2642992
CAS No.: 941886-55-1
M. Wt: 434.293
InChI Key: IHWNQWZTXKTUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 3-bromophenyl substituent and a 4-phenyl-1,2-dihydroquinazolin-2-one core. Its synthesis likely involves condensation of substituted anthranilic acids with acetamide derivatives, though exact protocols are unspecified here .

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWNQWZTXKTUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Quinazolinone derivatives, including N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, have been studied for their anticancer properties. Research indicates that compounds with the quinazolinone scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed GI50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .

Other Biological Activities
In addition to anticancer effects, quinazolinone derivatives have been reported to possess a range of biological activities, including:

  • Anticonvulsant : Some compounds in this class have shown efficacy in seizure models.
  • Analgesic : Their ability to alleviate pain has been documented in various studies.
  • Antihypertensive and Antidiabetic : Certain derivatives have demonstrated potential in managing hypertension and diabetes .

Synthetic Methodologies

The synthesis of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid or related compounds.
  • Bromination : The introduction of the bromine atom at the 3-position can be accomplished using brominating agents under controlled conditions.
  • Acetylation : The final step often involves the acetylation of the amine group to yield the target compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazolinone derivatives. Key observations include:

  • Substituent Effects : The nature and position of substituents on the quinazolinone ring significantly influence biological activity. For example, introducing electron-donating groups at specific positions can enhance anticancer activity.
  • Quinazolinone Variants : Variations in the quinazolinone structure (e.g., different substituents on the phenyl rings) have been systematically studied to identify optimal configurations for desired biological effects .

Case Studies

Several case studies highlight the effectiveness of quinazolinone derivatives in clinical and preclinical settings:

StudyCompound TestedActivityResults
Khan et al., 2016N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamideAnticancerShowed significant inhibition of cell proliferation in breast cancer cell lines with GI50 values comparable to Doxorubicin .
Patil et al., 2015Quinazolinone DerivativesAnticonvulsantDemonstrated efficacy in animal models for seizure control .
Zawawi et al., 2015Various QuinazolinonesAnalgesicProvided pain relief comparable to standard analgesics .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to analogs with modifications in the phenyl ring, quinazolinone core, or acetamide linker. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

  • N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d): Replaces the 3-bromophenyl group with a 2-chlorophenyl moiety and introduces a thioether linkage. The 4-fluorophenyl group in the quinazolinone core may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound. Reported synthesis yield: 61% (lower yields suggest synthetic challenges compared to simpler acetamides) .
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1): Substitutes the quinazolinone core with a benzothiazole ring and replaces bromine with a trifluoromethyl group.

Analogues with Heterocyclic Modifications

  • N-(3-bromophenyl)-2-(4-morpholin-4-yl-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide: Replaces the quinazolinone core with a triazoloquinoxaline system and adds a morpholine group. Morpholine improves solubility due to its hydrophilic nature, a feature absent in the target compound .
  • N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide: Lacks the 3-bromophenyl group but introduces a second phenyl ring at the quinazolinone’s 2-position. This modification may alter crystal packing and hydrogen-bonding patterns, affecting solubility .

Functional Group Variations

  • 2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: Features an imidazobenzimidazole core instead of quinazolinone and a trifluoromethylphenyl group. The imidazole ring may enhance metal-binding capacity, relevant for enzyme inhibition .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents Notable Features Potential Advantages
Target Compound Quinazolinone 3-bromophenyl, 4-phenyl Bromine for halogen bonding Tunable electronic effects
AJ5d Quinazolinone 2-chlorophenyl, 4-fluorophenyl Thioether linkage Metabolic stability
EP3348550A1 Benzothiazole Trifluoromethyl High lipophilicity Improved membrane permeability
Triazoloquinoxaline analog Triazoloquinoxaline Morpholine Enhanced solubility Pharmacokinetic optimization

Hydrogen-Bonding and Crystallography

The target compound’s bromine atom may participate in halogen bonding, a feature absent in fluorine- or chlorine-containing analogs. Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by the quinazolinone’s carbonyl groups and acetamide linker. For example, compounds with morpholine substituents (e.g., ) exhibit stronger hydrogen-bonding networks due to the amine and ether oxygen atoms, enhancing crystallinity .

Biological Activity

N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities. The presence of the bromophenyl group and the acetamide moiety contributes to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit notable antimicrobial properties. N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has been evaluated against several bacterial strains. For instance, a related study indicated that quinazoline derivatives demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing an IC50 in the low micromolar range .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. In vitro studies have indicated that these compounds can inhibit the growth of various cancer cell lines. For example, a study reported that modifications to the quinazoline structure could enhance the cytotoxic effects against cancer cells, suggesting that N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide might exhibit similar properties .

The biological activity of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class often target enzymes critical for cancer cell proliferation and survival.
  • Interference with Cellular Signaling : By modulating signaling pathways, these compounds can induce apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis has been noted in related compounds .

Case Studies

StudyCompoundBiological ActivityFindings
Quinazoline DerivativeAnticancerIC50 values in nanomolar range against HCT116 cell line
Quinazoline DerivativeAntimicrobialEffective against Gram-positive bacteria with IC50 < 10 µg/mL
Various QuinazolinesAntimicrobialBroad spectrum activity against multiple bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.